3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane

Description

Historical Context of 1,2,4,5-Tetroxane Derivatives

The exploration of 1,2,4,5-tetroxane derivatives emerged as a critical area of research in the late 20th century, driven by the need to address drug resistance in malaria treatment. Early work focused on natural and synthetic endoperoxides, such as artemisinin, which highlighted the therapeutic potential of cyclic peroxide structures. The discovery that synthetic 1,2,4,5-tetroxanes could mimic the antimalarial activity of artemisinin while offering improved stability spurred interest in this class of compounds. By the 1990s, researchers began systematically modifying the tetroxane scaffold to optimize pharmacological properties, leading to the development of hybrids incorporating diverse substituents, including aryl, heteroaryl, and aliphatic groups.

A pivotal advancement came with the synthesis of steroidal 1,2,4,5-tetraoxanes, such as the unsymmetrical spirocycloalkane derivative developed from 16-dehydropregnenolone acetate, which demonstrated the feasibility of integrating complex aliphatic frameworks into the tetroxane ring. This work laid the groundwork for investigating purely aliphatic-substituted derivatives, including 3,6-diethyl-3,6-diheptyl-1,2,4,5-tetroxane, which emerged as a subject of interest due to its unique structural features and potential applications in materials science. The evolution of tetroxane chemistry reflects a broader trend toward leveraging substituent effects to fine-tune molecular stability, reactivity, and biological activity.

Structural Significance of Aliphatic Substituents in Tetroxane Systems

The incorporation of aliphatic substituents into the 1,2,4,5-tetroxane framework introduces distinct physicochemical and structural properties. In this compound, the ethyl and heptyl groups at the 3- and 6-positions create a sterically crowded environment around the tetraoxane ring, which enhances thermal stability compared to simpler analogues like 3,6-dimethyl-1,2,4,5-tetroxane. This stability arises from the reduced ring strain and increased van der Waals interactions between the elongated alkyl chains.

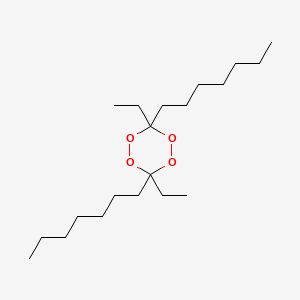

The molecular structure of this compound (C20H40O4) features a central six-membered tetraoxane ring flanked by ethyl and heptyl groups. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C20H40O4 |

| Molecular Weight | 344.53 g/mol |

| Exact Mass | 344.293 g/mol |

| Topological Polar Surface | 36.92 Ų |

Table 1: Structural properties of this compound.

The ethyl groups provide moderate electron-donating effects, while the heptyl chains contribute to hydrophobicity, influencing solubility in nonpolar solvents. This balance between polar and nonpolar characteristics enables the compound to interact selectively with hydrophobic interfaces, a property exploited in materials science applications. Comparative studies with steroid-based tetraoxanes reveal that purely aliphatic substituents avoid the metabolic liabilities associated with steroidal frameworks, making derivatives like this compound more suitable for synthetic scalability.

Synthetic routes to this compound typically involve acid-catalyzed cyclocondensation of bis-epidioxy ketones with diethyl ether and heptyl alcohol, a method optimized for selectivity and yield. The reaction’s success hinges on maintaining high acid concentrations to favor tetraoxane formation over competing peroxide byproducts. Recent advances in catalytic systems, such as boron trifluoride etherate, have further refined the synthesis, enabling the production of gram-scale quantities with minimal purification steps.

Properties

CAS No. |

914917-11-6 |

|---|---|

Molecular Formula |

C20H40O4 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

3,6-diethyl-3,6-diheptyl-1,2,4,5-tetraoxane |

InChI |

InChI=1S/C20H40O4/c1-5-9-11-13-15-17-19(7-3)21-23-20(8-4,24-22-19)18-16-14-12-10-6-2/h5-18H2,1-4H3 |

InChI Key |

QXDDAPUPSZENLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1(OOC(OO1)(CC)CCCCCCC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method includes the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, leading to the formation of the tetroxane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the efficiency and yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced products.

Substitution: The ethyl and heptyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, acids, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound include various oxidation and reduction products, such as alcohols, ketones, and other organic compounds. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an initiator in polymerization reactions.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative damage or other biochemical effects. The specific pathways and molecular targets involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The following table summarizes key parameters of 3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane and related tetroxanes:

Key Observations:

Enthalpy of Formation (ΔHf):

- The phenyl-substituted tetroxane (DPhTOx) exhibits a lower ΔHf (14.25 kcal/mol) compared to methyl-substituted ACDP (16.12 kcal/mol), attributed to resonance stabilization of aromatic groups .

- For 3,6-Diethyl-3,6-diheptyl-tetroxane , the ΔHf is expected to be higher than DPhTOx due to reduced electronic stabilization from alkyl substituents.

Thermal Stability:

- Longer alkyl chains (e.g., heptyl) likely reduce thermal stability compared to methyl or phenyl groups. For example, DPhTOx decomposes at 130–166°C in solution , while ACDP decomposes at higher temperatures (220–270°C) in the gas phase .

- Steric hindrance from bulky heptyl groups may destabilize the tetroxane ring, lowering the activation energy barrier for O–O bond homolysis .

Kinetic Behavior:

- Phenyl-substituted tetroxanes decompose via a first-order mechanism with higher activation energies (~28.5 kcal/mol) due to delocalized radical intermediates .

- Methyl-substituted tetroxanes (e.g., ACDP) exhibit higher activation energies (~34.2 kcal/mol), likely due to weaker steric protection of the peroxide bonds .

Electronic and Steric Effects

- Phenyl Groups: Provide resonance stabilization and lower ΔHf but increase rigidity, favoring planar-equatorial conformations .

- Alkyl Groups (Ethyl/Heptyl): Electron-donating effects weaken O–O bonds, accelerating decomposition.

Spectroscopic and Computational Data

- DFT Studies: For DPhTOx, planar-equatorial (P eq) conformations are energetically favorable, with inversion barriers of ~12 kcal/mol . Similar calculations for 3,6-Diethyl-3,6-diheptyl-tetroxane would predict axial-equatorial interconversion barriers reduced by steric strain.

- Vibrational Spectra: IR and Raman spectra of DPhTOx show characteristic O–O stretching at 800–900 cm⁻¹ . Alkyl-substituted tetroxanes may exhibit shifted peaks due to altered bond polarization.

Research Findings and Implications

- Applications: Tetroxanes with long alkyl chains may serve as slow-release radical initiators in polymer chemistry, but their instability necessitates stabilization via encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.